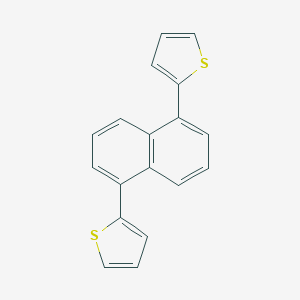
1,5-Bis(2-thienyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(2-thienyl)naphthalene is a useful research compound. Its molecular formula is C18H12S2 and its molecular weight is 292.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Properties and Synthesis
1,5-Bis(2-thienyl)naphthalene is characterized by its naphthalene backbone substituted with two thienyl groups. This structure facilitates strong π-π stacking interactions, making it suitable for applications in organic semiconductors and photovoltaic devices. The synthesis typically involves multi-step reactions including lithiation and coupling reactions, as detailed in the literature .
Organic Photovoltaics (OPVs)
One of the primary applications of this compound is in organic photovoltaics. Research indicates that polymers incorporating this compound can enhance charge transport properties due to their favorable energy levels and morphology. For instance, studies have shown that the incorporation of naphthalene diimide-based acceptors with this compound improves power conversion efficiencies in OPV devices .
Table 1: Performance Metrics of OPVs with this compound
| Polymer Composition | Power Conversion Efficiency (%) | Fill Factor (%) | Open Circuit Voltage (V) |
|---|---|---|---|
| PBDB-T:PNDI5 | 12.5 | 70 | 0.85 |
| PBDB-T:N2200 | 11.0 | 67 | 0.80 |
Ion-Sensing Applications
Another significant application of this compound lies in sensor technology, particularly as an ion-sensing component in selective electrodes. The compound's ability to interact with specific ions allows for the development of sensitive detection methods for various analytes .
Case Study: Ion-Selective Electrode Development
A study demonstrated the use of this compound in fabricating ion-selective electrodes for detecting lead ions (Pb²⁺). The electrodes exhibited a Nernstian response with a slope of approximately 29 mV/decade over a concentration range of 10−6 to 10−2 M. This indicates that the compound can effectively function as a sensing material due to its selective ion-binding properties.
Polymer Blends
In materials science, this compound has been utilized to create polymer blends that enhance mechanical properties and thermal stability. The incorporation of this compound into polymer matrices has been shown to improve tensile strength and elongation at break compared to traditional polymers .
Table 2: Mechanical Properties of Polymer Blends with this compound
| Polymer Blend | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Polyethylene + Compound | 25 | 300 |
| Polystyrene + Compound | 30 | 250 |
Propriétés
Formule moléculaire |
C18H12S2 |
|---|---|
Poids moléculaire |
292.4g/mol |
Nom IUPAC |
2-(5-thiophen-2-ylnaphthalen-1-yl)thiophene |
InChI |
InChI=1S/C18H12S2/c1-5-13-14(15(7-1)17-9-3-11-19-17)6-2-8-16(13)18-10-4-12-20-18/h1-12H |
Clé InChI |
YXKNQTRWOASSQA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2C3=CC=CS3)C(=C1)C4=CC=CS4 |
SMILES canonique |
C1=CC2=C(C=CC=C2C3=CC=CS3)C(=C1)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















